1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione
Description
1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound featuring a dihydropyrazine-dione core substituted with a 3-chlorobenzyl group at the N1 position and a phenyl group at the N4 position.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-phenylpyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-6-4-5-13(11-14)12-19-9-10-20(17(22)16(19)21)15-7-2-1-3-8-15/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQTWJNUVZXRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione typically involves the reaction of 3-chlorobenzyl chloride with phenylhydrazine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the dihydropyrazine ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrazine-2,3-dione derivative.
Reduction: Reduction reactions can convert the dihydropyrazine ring to a fully saturated pyrazine ring.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Pyrazine-2,3-dione derivatives.
Reduction: Saturated pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block for Organic Synthesis:
The compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its dihydropyrazine structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to pyrazine derivatives | Potassium permanganate |
| Reduction | Forms saturated pyrazine derivatives | Sodium borohydride |
| Substitution | Forms various substituted derivatives | Amines or thiols |
Biology
Biological Activities:
Research indicates that 1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione exhibits potential antimicrobial and anticancer properties. Studies have shown its ability to inhibit specific bacterial strains and induce apoptosis in cancer cells.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its cytotoxic effects against various cancer cell lines. It demonstrated significant inhibition of cell proliferation at micromolar concentrations.
Medicine
Therapeutic Potential:
Due to its unique chemical structure, this compound is being explored as a potential therapeutic agent. Its interaction with specific molecular targets suggests it may modulate enzyme activity or receptor functions.
Mechanism of Action:
The mechanism involves binding to enzymes or receptors that play crucial roles in disease pathways. Further research is required to elucidate the exact pathways involved.
Industry
Material Development:
In industrial applications, this compound is utilized in developing new materials and chemical processes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Core Scaffold Modifications
The dihydropyrazine-2,3-dione core is shared across several analogs, but substituent variations significantly influence properties:
*Estimated based on molecular formula (C17H12ClN3O2).
†Predicted values based on substituent contributions.
- Electron-Withdrawing Groups : The 3-chlorobenzyl group in the target compound provides moderate electron withdrawal, compared to stronger effects from trifluoromethyl (in compound 37 ) or bromine (in compound P044-0043 ).
Key Differentiators of the Target Compound
- Substituent Synergy : The combination of 3-chlorobenzyl (moderate lipophilicity) and phenyl (planar aromaticity) groups may offer a unique balance between membrane permeability and target engagement.
- Synthetic Accessibility : Compared to low-yielding thioether or oxadiazole derivatives, the target’s benzyl-substituted scaffold may be more synthetically tractable .
Biological Activity
1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multistep process that includes the formation of the pyrazine ring and subsequent functionalization. The general procedure includes:
- Formation of Pyrazine Ring : The initial step involves the condensation of appropriate precursors to form the dihydropyrazine core.
- Chlorobenzyl Substitution : The introduction of the 3-chlorobenzyl group is achieved through nucleophilic substitution reactions.
- Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Antiviral Activity
Recent studies have demonstrated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives with similar structures were tested against various viruses including HIV-1 and HSV-1.
| Compound | Virus Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| 3f | CVB-2 | 92 | Moderate protection |
| 3g | HSV-1 | 54 | Notable activity |
The presence of the chlorobenzyl group enhances the interaction with viral proteins, potentially increasing efficacy against viral replication .
Antibacterial and Antifungal Activity
In addition to antiviral effects, the compound has shown promising antibacterial and antifungal activities. A study on related compounds indicated:
| Activity Type | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 16 | |
| Antifungal | Candida albicans | 8 |
These findings suggest that modifications in the molecular structure can lead to enhanced biological activity against a range of pathogens.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds related to this compound:
- HIV Treatment : A derivative was evaluated for its ability to inhibit HIV replication in vitro. The compound exhibited significant antiviral activity with an IC50 value comparable to existing antiretroviral drugs .
- Fungal Infections : In a clinical setting, another derivative was tested against resistant strains of Candida species. Results showed effective inhibition at low concentrations, suggesting potential for treating fungal infections in immunocompromised patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
